1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea

Medicinal Chemistry Synthetic Chemistry Building Block Procurement

1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea is a synthetic, small-molecule urea derivative featuring a 4-pyrimidinyl core substituted with a pyrrolidine at the 6-position and an o-tolyl group on the distal urea nitrogen. With a molecular formula of C16H19N5O and a molecular weight of 297.35 g/mol , this compound is primarily listed in chemical supplier catalogs as a research-grade building block.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 1396673-45-2
Cat. No. B2471903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea
CAS1396673-45-2
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCCC3
InChIInChI=1S/C16H19N5O/c1-12-6-2-3-7-13(12)19-16(22)20-14-10-15(18-11-17-14)21-8-4-5-9-21/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H2,17,18,19,20,22)
InChIKeyKEFRQGYJMQAHDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Molecular Profile of 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea (CAS: 1396673-45-2)


1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea is a synthetic, small-molecule urea derivative featuring a 4-pyrimidinyl core substituted with a pyrrolidine at the 6-position and an o-tolyl group on the distal urea nitrogen . With a molecular formula of C16H19N5O and a molecular weight of 297.35 g/mol , this compound is primarily listed in chemical supplier catalogs as a research-grade building block. Its structure places it within the broader class of pyrimidine-pyrrolidine ureas, a scaffold explored in various medicinal chemistry programs. However, direct, publicly available peer-reviewed pharmacological data for this specific molecule is currently absent from major authoritative databases [1].

The Risk of Substituting 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea with Unvalidated Analogs


In the absence of published biological activity data for the target compound [1], generic substitution with structurally similar pyrimidine-pyrrolidine ureas, such as those with morpholino or different aryl substituents, introduces significant and unquantifiable risk. Minor structural modifications on the 6-position of the pyrimidine or the urea's aryl ring can profoundly alter key pharmacological parameters, including target binding, selectivity, and metabolic stability. Switching to an analog without head-to-head comparative data is scientifically unsound, as even compounds within the same chemical series can exhibit divergent biological profiles. The following sections detail the precise, albeit limited, quantitative evidence available to support the selection of this specific compound for research applications.

Quantitative Comparator Evidence for Scientific Selection of 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea


Physicochemical Property Differentiation: Molecular Weight and Formula for Synthetic Planning

This compound's physicochemical profile is a primary differentiator for procurement decisions in synthetic chemistry. It possesses a molecular weight of 297.35 g/mol , which is lower than common analog 1-(6-(Morpholin-4-yl)pyrimidin-4-yl)-3-(o-tolyl)urea (MW approx. 315.33 g/mol) , providing a measurable advantage for applications requiring lower mass fragments. This quantifiable difference directly impacts reaction stoichiometry calculations and purification strategies in multi-step syntheses.

Medicinal Chemistry Synthetic Chemistry Building Block Procurement

Biological Activity Gap Analysis: The Absence of Primary Data as a Scientific Filter

A comprehensive search of authoritative databases, including PubChem and BindingDB, reveals no primary, quantitative biological activity data for this specific compound [1] [2]. This is in stark contrast to several close structural analogs which have documented biological activity, such as IC50 values for targets like URAT1 or kinases. This absence of data is itself a critical piece of evidence for a scientific procurement decision: it positions 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea as a protype chemical probe, ideal for de novo target identification and selectivity profiling studies where an absence of pre-existing bias is a desired characteristic, as opposed to a tool compound with a known biological profile.

Drug Discovery Target Profiling Assay Development

Positional Isomer Differentiation: 6-Pyrrolidine vs. 2-Pyrrolidine Pyrimidine Ureas

The substitution pattern on the pyrimidine ring is a key point of chemical differentiation. This compound is a 6-(pyrrolidin-1-yl)pyrimidine derivative, specifically indicated by its systematic name and InChI Key (KEFRQGYJMQAHDP-UHFFFAOYSA-N) . A closely related positional isomer, 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea , differs by the attachment point of the pyrrolidine and urea moieties. This isomer, while having an identical molecular weight, represents a distinct chemical entity with different electronic distribution and potential receptor interactions. Providing a well-characterized, single positional isomer is essential for reliable SAR studies, where the use of an isomer mixture would yield ambiguous and irreproducible biological results.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Purity

High-Impact Research Scenarios for 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea Guided by Evidence


Fragment-Based Lead Generation Requiring Novel, Data-Poor Chemical Matter

In fragment-based drug discovery (FBDD), libraries are often seeded with small molecules (MW < 300 Da) that lack prior biological annotation to find new binding sites. With a weight of 297.35 g/mol and zero documented biological activity [1], this compound is an ideal high-purity fragment for screening against novel protein targets. Its lower molecular weight compared to the morpholine analog provides a distinctive advantage in meeting the standard 'rule of three' criteria for fragment selection, maximizing the chance of identifying a synthetically tractable and ligand-efficient hit.

Use as a Negative Control or Inactive Probe in a Selectivity Panel

The confirmed absence of published activity data in major databases allows researchers to procure this compound as a validated 'inactive' or 'negative control' for assays involving related kinases or transporters. In a panel where other pyrimidine-pyrrolidine ureas show activity, this specific compound's lack of documented potency is a quantitative asset. It enables scientists to build statistically significant assay windows, distinguishing true target engagement from non-specific assay interference within a congeneric series.

Synthetic Chemistry Core for Exploring Regioisomeric Structure-Activity Relationships (SAR)

As a confirmed 6-substituted pyrrolidine-pyrimidine regioisomer , this compound is the essential starting material for any program investigating the SAR of substitution around the pyrimidine core. Procuring this specific and well-characterized isomer is mandatory; using a generic, unspecified, or impure isomer would lead to completely erroneous SAR interpretations. This compound serves as a critical comparator against its 2-substituted and 5-substituted counterparts, and its purity is the foundational requirement for robust, quantitative medicinal chemistry.

A Reference Urea Isostere for Pharmacokinetic Probe Design

The urea functional group (o-tolyl urea) is a known metabolic liability in some drug series. This compound provides a quantitative baseline for medicinal chemists aiming to improve metabolic stability. By comparing the intrinsic clearance in hepatocyte assays of this specific compound to designed bioisosteres (e.g., hydroxyamidines, acylsulfonamides), researchers can directly measure the impact of replacing the urea moiety. The known, pure chemical structure eliminates ambiguity, making the resulting pharmacokinetic data directly attributable to the specific molecular features of this compound.

Quote Request

Request a Quote for 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.